RuBi-Glutamate
Description
Evolution of Caged Compounds in Neurobiological Studies
The concept of using light to control biological processes at the molecular level dates back to the late 1970s with the synthesis of caged ATP. frontiersin.org These early photolabile compounds, often based on organic photochemistry, paved the way for the development of a wide array of caged molecules, including neurotransmitters. Caged neurotransmitters are rendered biologically inactive by a photolabile protecting group, which upon illumination, is cleaved to release the active neurotransmitter in a spatially and temporally controlled manner. This technology has provided neuroscientists with an unprecedented ability to mimic synaptic transmission and probe the function of neural circuits with minimal physical disruption.
Fundamental Principles of Optical Manipulation of Neuronal Circuits
The optical manipulation of neuronal circuits relies on the ability to deliver a stimulus—in this case, a neurotransmitter—to a specific location at a precise time. Caged compounds, in conjunction with focused light sources such as lasers, enable this with high fidelity. One-photon excitation, typically using UV or visible light, can activate caged compounds over a broader area, while two-photon excitation, using near-infrared light, offers significantly improved spatial resolution, confining the release of the neurotransmitter to a femtoliter-scale volume. frontiersin.orgnih.gov This three-dimensional precision allows for the stimulation of individual dendritic spines, the primary sites of excitatory synaptic input in the brain. nih.gov The combination of caged compounds with techniques like two-photon laser scanning microscopy has become a cornerstone for dissecting the functional organization of neural networks.
Genesis and Rationale for Ruthenium-Based Caged Neurotransmitters
While organic caged compounds, such as MNI-glutamate, have been instrumental in many discoveries, they possess certain limitations. nih.gov Many traditional caged compounds require UV light for activation, which has limited tissue penetration and can be phototoxic. nih.gov Furthermore, some organic cages exhibit off-target effects, such as the blockade of GABAergic transmission, which can complicate the interpretation of experimental results. nih.govconicet.gov.ar
To address these challenges, researchers turned to transition metal complexes, leading to the development of ruthenium-based phototriggers. royalsocietypublishing.orgnih.gov Ruthenium polypyridyl complexes offer several key advantages. They can be engineered to absorb light in the visible spectrum, reducing phototoxicity and improving tissue penetration. royalsocietypublishing.orgnih.gov The photochemistry of these complexes is often cleaner and faster than their organic counterparts, with the release of the caged molecule occurring on a nanosecond timescale. nih.gov This led to the synthesis of RuBi-Glutamate (Ruthenium-bipyridine-trimethylphosphine caged glutamate), a novel caged glutamate (B1630785) designed to overcome some of the critical limitations of its predecessors. nih.govresearchgate.net
Structure
2D Structure
Properties
IUPAC Name |
disodium;2-aminopentanedioate;2-pyridin-2-ylpyridine;ruthenium(2+);trimethylphosphane;dihexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8N2.C5H9NO4.C3H9P.2F6P.2Na.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;6-3(5(9)10)1-2-4(7)8;1-4(2)3;2*1-7(2,3,4,5)6;;;/h2*1-8H;3H,1-2,6H2,(H,7,8)(H,9,10);1-3H3;;;;;/q;;;;2*-1;2*+1;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQVSHWHIPVYSZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)C.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(=O)[O-])C(C(=O)[O-])N.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Na+].[Na+].[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32F12N5Na2O4P3Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
970.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Photochemical Properties and Uncaging Kinetics of Rubi Glutamate
Photorelease Mechanism of Ruthenium Polypyridine Complexes
Ruthenium polypyridine complexes, the class of compounds to which RuBi-Glutamate belongs, operate on a distinct photorelease mechanism. royalsocietypublishing.org Unlike some other caged compounds, the process is not a photoredox reaction. royalsocietypublishing.org Instead, it involves the population of a metal-centered d-d excited state. royalsocietypublishing.org
Dissociative State Evolution and Ligand Photorelease
Upon absorption of light, the ruthenium complex transitions to a metal-to-ligand charge transfer (MLCT) state. nih.govresearchgate.net This is followed by an intersystem crossing to a longer-lived triplet MLCT state. nih.gov This triplet state can then evolve into a dissociative metal-centered (MC) state. royalsocietypublishing.orgrsc.org It is from this dissociative state that the glutamate (B1630785) ligand is released. royalsocietypublishing.org This process is a single photochemical step, leading to a clean and rapid photorelease. frontiersin.org The efficiency of this ligand photorelease is dependent on the system's ability to access this d-d metal-centered state. royalsocietypublishing.org
Visible and Two-Photon Excitation Characteristics
A key advantage of this compound is its ability to be excited by both one-photon (visible light) and two-photon (near-infrared light) absorption. researchgate.netnih.govrndsystems.com This versatility allows for a range of experimental applications, from broad activation to highly localized uncaging at the level of single dendritic spines. researchgate.netnih.gov
One-Photon Photolysis Dynamics
This compound exhibits a relatively high absorption cross-section in the blue region of the visible spectrum. nih.govhellobio.com For one-photon excitation, a wavelength of 473 nm has been effectively used. researchgate.netnih.gov The compound's high quantum efficiency allows for the use of low concentrations, with responses generated at concentrations as low as ~5 μM. nih.gov The photorelease of glutamate following a single photon absorption is a rapid process. nih.gov
Two-Photon Absorption Cross-Sections and Wavelength Maxima
For two-photon excitation, this compound has an absorption maximum around 800 nm. ucdavis.edu This is advantageous as it aligns well with the peak power output of commonly used Ti:sapphire lasers. ucdavis.edu The effective two-photon cross-section has been reported to be approximately 0.14 GM. This efficient two-photon absorption allows for high spatial resolution, enabling the precise targeting of individual dendritic spines. researchgate.netnih.gov
Quantum Efficiency of Glutamate Uncaging
The quantum yield, which represents the efficiency of converting absorbed light into a chemical reaction, is a critical parameter for caged compounds. ucdavis.edu this compound possesses a high quantum efficiency for glutamate uncaging. researchgate.netnih.govnih.gov The reported quantum yield is approximately 0.13 at a pH of 7. nih.gov This high efficiency contributes to its ability to be used at low concentrations, which helps to minimize potential side effects. researchgate.netnih.govtocris.com
Temporal Resolution of Photorelease
The speed at which glutamate is released is crucial for mimicking the rapid kinetics of synaptic transmission. ucdavis.edu this compound excels in this regard, with photorelease occurring in the nanosecond timescale. nih.gov Specifically, glutamate release from the RuBi cage happens in less than 50 nanoseconds. hellobio.com This rapid release allows for the generation of excitatory responses in neurons with physiological kinetics, making it suitable for studying the precise timing of neural signaling. researchgate.nethellobio.com
Synthesis Methodologies and Structural Design Considerations for Rubi Glutamate
Ruthenium-Bipyridine-Trimethylphosphine Core Structure
The foundational structure of RuBi-Glutamate is the cis-[Ru(bpy)₂(PMe₃)] moiety, where 'bpy' stands for 2,2'-bipyridine (B1663995) and 'PMe₃' for trimethylphosphine (B1194731). nih.govfrontiersin.org This core is a ruthenium(II) polypyridyl complex characterized by an octahedral geometry. royalsocietypublishing.org In this configuration, the ruthenium center is coordinated to two bidentate bipyridine ligands, which occupy four of the coordination positions. nih.gov The fifth position is taken by a trimethylphosphine ligand, and the sixth is where the glutamate (B1630785) molecule is "caged" via its amino group. nih.gov
The choice of a ruthenium-bipyridine core is strategic. These complexes possess a strong metal-to-ligand charge transfer (MLCT) band in the visible spectrum. nih.gov Excitation at this band populates a triplet state that can lead to a dissociative d-d state, resulting in the rapid photorelease of a ligand. nih.gov This process, a heterolytic cleavage, is a clean and fast single photochemical step involving the breaking of a single metal-ligand bond. frontiersin.orgnih.gov The presence of the phosphine (B1218219) ligand, such as trimethylphosphine, is crucial for tuning the phototrigger's physical and chemical properties. royalsocietypublishing.org For instance, replacing the more lipophilic triphenylphosphine (B44618) with the less hydrophobic trimethylphosphine can reduce unwanted effects at high concentrations. royalsocietypublishing.org The synthesis of this core typically starts with readily available precursors like Ru(bpy)₂Cl₂. royalsocietypublishing.org
Ligand Conjugation Strategies for Glutamate Caging
The "caging" of glutamate within the ruthenium complex involves the coordination of the glutamate molecule to the ruthenium center. In the case of this compound, the L-glutamate molecule is coordinated through its amino group to the sixth position of the ruthenium core. nih.gov This strategy effectively inhibits the biological activity of glutamate until it is released by light. nih.gov
The development of caged compounds like this compound is an alternative to other photolabile protecting groups, such as those based on nitrobenzyl or nitroindole derivatives. nih.gov While those organic cages have been widely used, ruthenium polypyridine complexes offer the advantage of activation with visible light, which is less damaging to living tissue than the UV radiation required for many other caged compounds. nih.govtocris.com The versatility of ruthenium chemistry allows for the synthesis of a whole family of caged compounds for various amines by exploiting the photorelease of ligands from ruthenium-bipyridine complexes. frontiersin.org
Strategies for creating photoswitchable ligands also exist, where a ligand is tethered to a receptor via a linker containing a photoisomerizable moiety like azobenzene. pnas.org While distinct from the caging strategy of this compound, these approaches also aim to control protein function with light. pnas.org
Advanced Synthetic Approaches to Caged Glutamate Derivatives
The synthesis of caged glutamate derivatives has evolved to enhance their efficiency and utility in biological research. While the specific, detailed synthetic protocol for this compound is described in dedicated chemical literature, general principles for creating caged compounds are well-established. frontiersin.org For many caged compounds, including those with nitroindolinyl cages, the synthesis involves coupling the cage moiety with a protected form of the amino acid, followed by deprotection and purification, often using HPLC. wiley-vch.denih.gov
For ruthenium-based cages, the approach leverages the principles of coordination chemistry. royalsocietypublishing.org The synthesis of derivatives often focuses on modifying the ligands to fine-tune the compound's properties. For example, the auxiliary ligands (those not being photoreleased) can be altered to change the absorption spectrum, quantum yield, and lipophilicity. royalsocietypublishing.org The development of this compound itself represents an advancement over earlier caged compounds by offering high quantum efficiency and the ability to be used at lower concentrations, which helps to avoid some of the non-specific effects seen with other compounds like MNI-glutamate. nih.govucdavis.edu
Further advancements in the field include the development of caged compounds with improved two-photon absorption cross-sections, such as those based on 6-bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) or dinitroindolinyl groups, to allow for more precise spatial and temporal control of neurotransmitter release. ucdavis.edufsu.edu The design of new caged compounds is a multi-faceted process that considers not only the synthesis but also the photochemical properties, stability, and biological inertness of both the caged molecule and the photolysis byproducts. ucdavis.edu
| Property | This compound | MNI-Glutamate |
| Photolabile Protecting Group | Ruthenium-bipyridine-trimethylphosphine | 4-methoxy-7-nitroindolinyl |
| Excitation | Visible light (one-photon) or near-infrared (two-photon) | Near-UV (one-photon) or near-infrared (two-photon) |
| Uncaging Speed | < 50 ns | ~200 ns in water |
| Side Effects | Less blockade of GABAergic transmission at low concentrations | Antagonist of GABAA receptors at typical uncaging concentrations |
Methodological Frameworks for Rubi Glutamate Application in Neurophysiology
Optical Setup and Illumination Paradigms
The photostimulation of neurons using RuBi-Glutamate can be achieved through either single-photon or two-photon excitation, each requiring a distinct optical setup and illumination strategy. nih.govabcam.com this compound is advantageous as it can be excited by visible wavelengths for one-photon uncaging and near-infrared light for two-photon uncaging. nih.govresearchgate.net
Single-photon (1P) uncaging of this compound utilizes visible light to trigger the release of glutamate (B1630785). hellobio.com This method benefits from this compound's high absorption cross-section in the visible blue spectrum, allowing for high quantum efficiency. hellobio.com Consequently, it can be used at low concentrations, which helps to minimize potential non-specific effects. nih.govhellobio.com
Optical setups for 1P uncaging are often based on diode lasers. For instance, studies have successfully employed a 405 nm Coherent CUBE diode laser coupled into a microscope's scan head to focus the light onto a specific dendritic location. jneurosci.org Other experiments have utilized 473 nm light for one-photon activation. nih.govresearchgate.net While effective for activating neurons, 1P excitation generates a larger uncaging area compared to two-photon methods, which can result in the stimulation of more than one neuron due to light scattering in tissue. google.com Despite this, with 1 ms (B15284909) laser pulses, one-photon this compound uncaging has been shown to generate reliable depolarizations in neurons. nih.gov
Two-photon (2P) uncaging offers superior spatial resolution, a critical advantage for modern neuroscience research. nih.govfrontiersin.org This technique confines the excitation volume to a femtoliter-sized focal point, enabling the activation of single dendritic spines or neurons with single-cell precision. nih.govgoogle.com The inherent properties of this compound, including its high spatial resolution upon 2P uncaging and its ability to generate excitatory responses with physiological kinetics, make it a valuable tool for these applications. nih.govhellobio.com
The setup for 2P uncaging is typically built around a two-photon laser scanning microscope. nih.govjneurosci.org This system directs a high-intensity pulsed infrared laser beam to a precise location within the tissue sample to achieve the nonlinear absorption required for two-photon excitation. nih.gov
The most common laser source integrated into two-photon uncaging systems for this compound is the mode-locked Titanium-Sapphire (Ti:Sapphire) laser. nih.govucdavis.edu This type of laser produces the short, high-energy femtosecond pulses of near-infrared (NIR) light necessary for efficient two-photon excitation. nih.gov The laser's power can be modulated using a Pockels cell to switch between lower intensity for imaging and higher intensity for photostimulation. nih.govgoogle.com
Several studies have detailed the integration of specific Ti:Sapphire laser models for this compound uncaging, highlighting their central role in these experimental setups.
| Ti:Sapphire Laser Model | Microscope System | Objective | Reference |
| Coherent Chameleon Ultra II | Custom-made, based on Olympus FV-200 | 40x, 0.8NA, water immersion | nih.gov |
| Spectra Physics MaiTai HP | Custom 2PLSM (Ultima, Prairie Technologies) | High numerical aperture objective | jneurosci.org |
| Coherent Chameleon | Femto2D-Galvo (Femtonics) | Not specified | biorxiv.org |
A key advantage of this compound is its red-shifted two-photon absorption maximum compared to other caged compounds like MNI-glutamate. nih.gov Research has identified an optimal two-photon excitation wavelength of 800 nm for this compound. nih.govresearchgate.net This is advantageous for several reasons:
Deeper Tissue Penetration: Longer wavelengths of light scatter less in biological tissue, allowing for effective uncaging at greater depths. nih.gov
Laser Efficiency: The 800 nm wavelength is near the peak power output for many commercially available Ti:Sapphire lasers, ensuring that more power is available for photostimulation. nih.govucdavis.edu This is particularly important for experiments requiring simultaneous uncaging at multiple sites. nih.gov
Reduced Phototoxicity: Using near-infrared light is generally less damaging to living tissue than the UV or blue light used in some single-photon applications. abcam.com
While 800 nm is considered optimal, successful uncaging has also been reported at nearby wavelengths, such as 780 nm and 810 nm, demonstrating a usable range for experimentation. biorxiv.orgscienceopen.com
While two-photon excitation provides a very small point spread function, this can be a limitation when the goal is to depolarize a neuron to its action potential threshold. google.com The amount of glutamate released from a single focal point is often insufficient to reliably make a neuron fire. nih.gov To overcome this, spatially multiplexed laser beam delivery strategies are employed. nih.govnih.gov This involves splitting the laser beam and directing it to several locations on the soma of the target cell simultaneously or in rapid succession. google.com This approach increases the total amount of uncaged glutamate, generating a stronger cellular response and leading to reliable action potential firing. nih.gov
A primary tool for achieving spatial multiplexing in photostimulation is the Diffractive Optical Element (DOE). nih.govgoogle.com A DOE is a fixed optical component that splits a single incoming laser beam into a predefined pattern of multiple, closely spaced beamlets. google.comnih.gov This technique has been successfully used with this compound to achieve single-cell resolution photoactivation. nih.govjneurosci.org
In a typical application, a DOE splits the Ti:Sapphire laser beam into five or more beamlets. nih.govjneurosci.org This array of beamlets is then directed sequentially onto multiple subtargets (e.g., eight points) around the cell body. nih.gov This combination of spatial multiplexing (the DOE beamlets) and temporal multiplexing (scanning the subtargets) ensures sufficient glutamate release to elicit action potentials reliably. nih.govjneurosci.org The integrity of the two-photon point-spread function is preserved, maintaining high spatial resolution. nih.gov
| Parameter | Description | Reference |
| Beam Splitting | A Diffractive Optical Element (DOE) splits the laser into 5 beamlets. | nih.govjneurosci.org |
| Targeting | The 5-beamlet array is directed to 8 subtargets around the neuron's soma. | nih.gov |
| Illumination Time | Each subtarget is illuminated for 8 ms, for a total stimulation duration of ~70 ms. | nih.govnih.govjneurosci.org |
| Laser Power | Average power on the sample ranges from 150-400 mW. | nih.govjneurosci.orgjneurosci.org |
| Lateral Resolution | The lateral size of each DOE beamlet is ~1 µm. | nih.govjneurosci.org |
| Axial Resolution | The axial resolution of each beamlet is ~6 µm. | nih.govjneurosci.org |
This method has proven effective for mapping synaptic inputs with single-cell precision and is a cornerstone of using this compound to probe neural circuit dynamics. nih.govgoogle.com
Spatially Multiplexed Laser Beam Delivery
Spatial Light Modulator (SLM) Based Patterned Uncaging
To fully harness the capabilities of this compound, researchers have integrated its use with advanced optical technologies like Spatial Light Modulators (SLMs). An SLM is a device that manipulates the phase or amplitude of a light beam, enabling the shaping of a single laser beam into complex, arbitrary patterns. nih.gov In the context of two-photon microscopy, an SLM can be used to generate multi-focal excitation patterns, effectively splitting the laser into numerous beamlets that can be directed to multiple locations within the sample simultaneously and with three-dimensional precision. nih.govgoogle.com
This technique, known as patterned or holographic photostimulation, is particularly effective for this compound uncaging. nih.gov By projecting specific light patterns onto a brain slice bathed in this compound, investigators can stimulate multiple neurons or dendritic spines in a defined spatio-temporal sequence. google.com This approach overcomes a limitation of single-point uncaging, where the depolarization generated at a single spot may be insufficient to reliably trigger an action potential in a neuron. nih.gov By distributing the laser power across multiple points on a neuron's soma using an SLM, it is possible to reliably induce action potentials with single-cell resolution. nih.gov This multi-target protocol has proven crucial for mapping synaptic inputs and studying how neurons integrate information from multiple sources. google.com The combination of SLM technology and this compound provides a powerful, all-optical method for manipulating and analyzing neural circuit activity. nih.gov
Electrophysiological Recording Techniques in Conjunction with this compound Uncaging
The precise photostimulation afforded by this compound is most powerfully leveraged when combined with electrophysiological recordings, which provide a direct measure of the resulting neuronal activity. This combination allows for a detailed cause-and-effect analysis of synaptic function and integration.
The whole-cell patch-clamp technique is the gold standard for recording electrical activity from individual neurons and is frequently used in conjunction with this compound uncaging. biorxiv.orgelifesciences.org In this method, a microscopic glass pipette forms a high-resistance seal with the membrane of a target neuron, such as a cortical pyramidal cell or a cerebellar Purkinje cell, in an acute brain slice. nih.govelifesciences.org The membrane patch under the pipette is then ruptured, allowing direct electrical access to the cell's interior. The pipette's intracellular solution often contains a fluorescent dye, like Alexa Fluor, to visualize the neuron's complete morphology, including its dendritic arbor and spines. nih.govbiorxiv.org
Two primary whole-cell configurations are employed in these experiments:
Current-Clamp: This configuration measures the neuron's membrane potential (voltage) while injecting a controlled amount of current (typically zero). It is used to record synaptic potentials, such as glutamate-evoked excitatory postsynaptic potentials (uEPSPs), and to observe the firing of action potentials in response to this compound uncaging. nih.govresearchgate.net
Voltage-Clamp: In this mode, the neuron's membrane potential is held at a constant, predetermined level by a feedback amplifier. The amplifier measures the current required to maintain this voltage, which corresponds to the net current flowing across the membrane through ion channels. This configuration is ideal for measuring the precise timing and amplitude of synaptic currents, such as uncaged excitatory postsynaptic currents (uEPSCs), elicited by this compound photolysis at individual spines. nih.govbiorxiv.org To better isolate specific currents, intracellular solutions with specific ionic compositions, such as those based on Cesium-gluconate, are often used. biorxiv.org
The data acquired from patch-clamp recordings during this compound uncaging experiments undergo rigorous analysis to characterize synaptic properties.
In current-clamp recordings, the amplitude and kinetics of uEPSPs are measured to understand how synaptic inputs depolarize the cell. researchgate.netresearchgate.net The probability of evoking an action potential with photostimulation provides a clear measure of a neuron's excitability and input integration. nih.gov Research has shown that two-photon uncaging of this compound can generate depolarizations ranging from 1 to 20 mV and reliably trigger action potentials. nih.gov
In voltage-clamp mode, the analysis focuses on the properties of uEPSCs. Key findings from such analyses include:
Pharmacological Confirmation: The recorded currents are verified to be glutamatergic by applying glutamate receptor antagonists. The application of CNQX and APV effectively blocks the responses, confirming they are mediated by AMPA and NMDA receptors, respectively. nih.govbiorxiv.orgresearchgate.net
Reversal Potential: The current-voltage relationship of the uncaging response is plotted, revealing a reversal potential around +10 mV, which is characteristic of ionotropic glutamate receptors. nih.govresearchgate.net
Spine-Specific Responses: Uncaging this compound at individual dendritic spines elicits uEPSCs with physiological kinetics, mimicking the brain's natural synaptic transmission. nih.govhellobio.comfrontiersin.org
Spontaneous Activity Analysis: Recordings of spontaneous postsynaptic currents (PSCs) before and during the application of this compound are compared. At a resting potential of -65 mV, this compound has no significant effect on the amplitude or frequency of spontaneous PSCs. nih.govresearchgate.net However, it can have a partial antagonistic effect on inhibitory (GABAergic) currents, though this effect is significantly less pronounced than that observed with MNI-glutamate at effective concentrations. nih.govfrontiersin.org
Table 1: Research Findings on the Effects of this compound and MNI-glutamate on Inhibitory Postsynaptic Currents (IPSCs)
| Compound | Concentration | Reduction in Evoked IPSC Peak Amplitude | Statistical Significance | Number of Cells (n) |
| This compound | 300 µM | 50.0% ± 6.0% | p < 0.001 | 7 |
| MNI-glutamate | 300 µM | 83.0% ± 3.0% | p < 0.001 | 4 |
| MNI-glutamate | 2.5 mM | 97.0% ± 2.0% | p < 0.001 | 6 |
| Data synthesized from Fino et al. (2009). nih.gov |
Whole-Cell Patch-Clamp Configurations
Advanced Imaging Modalities Coupled with this compound Activation
To create a more comprehensive picture of neural function, this compound uncaging is often paired with advanced imaging techniques that report cellular activity optically. This creates a powerful experimental paradigm where neuronal activity can be both controlled and monitored with light. nih.gov
One major application is calcium imaging . Since the activation of glutamate receptors often leads to an influx of calcium ions (Ca²⁺), monitoring intracellular Ca²⁺ levels serves as an effective proxy for neuronal activity. Neurons can be loaded with synthetic calcium indicators like Fura-2 or express genetically encoded calcium indicators (GECIs) such as GCaMP6f. biorxiv.org When this compound is uncaged to activate a neuron or a population of astrocytes, simultaneous imaging of the calcium indicator reveals the spatial extent and temporal dynamics of the resulting activity. biorxiv.org
Furthermore, to validate the precision of photolysis, genetically encoded glutamate sensors like iGluSnFR can be employed. biorxiv.org These sensors fluoresce when they bind to glutamate. By imaging iGluSnFR fluorescence on the surface of a cell during this compound uncaging, researchers can directly visualize the location and spread of the photoreleased glutamate, confirming the high spatial precision of the technique. biorxiv.org
Finally, functional data from this compound uncaging can be correlated with high-resolution structural information. Following a live experiment involving photostimulation and electrophysiological recording, the same tissue can be fixed and imaged with super-resolution techniques like stimulated emission-depletion (STED) microscopy . biorxiv.orgbiorxiv.org This allows researchers to link the functional properties of a specific dendritic spine, as measured by uncaging, to its precise ultrastructure.
Neurobiological Investigations Utilizing Rubi Glutamate
Precision Photoactivation of Neuronal Elements
The high spatial resolution afforded by two-photon uncaging of RuBi-Glutamate enables the targeted stimulation of specific neuronal components, from individual dendritic spines to entire cell bodies, with remarkable precision. nih.govresearchgate.net This level of control is crucial for dissecting the function of the smallest elements of neural circuits.
Two-photon photolysis of this compound can generate excitatory postsynaptic potentials (uEPSPs) in individual dendritic spines that exhibit physiological kinetics. nih.govrndsystems.com The spatial precision of this technique is sufficient to selectively activate a single spine. nih.gov Research has demonstrated a significant reduction in the amplitude of the uncaging response when the laser spot is moved even short distances from the target spine. nih.gov For instance, moving the uncaging spot 1.3 µm perpendicular to a spine can reduce the response by approximately 80%. nih.gov A similar sharp decline in response is observed in the axial (Z) direction, with a 0.8 µm shift resulting in a 71% average reduction in the voltage response. nih.gov This high degree of spatial confinement approximates the dimensions of a typical dendritic spine, ensuring highly localized glutamate (B1630785) release. nih.gov The resulting uEPSPs have amplitudes and kinetics comparable to, though slightly slower than, spontaneous excitatory postsynaptic potentials (sEPSPs). scienceopen.com
| Parameter | This compound uEPSP scienceopen.com | MNI-Glutamate uEPSP scienceopen.com | Spontaneous EPSP (sEPSP) scienceopen.com |
| Amplitude (mV) | 0.74 ± 0.011 | 0.65 ± 0.06 | 0.86 ± 0.07 |
| 10/90 Rise Rate (mV/ms) | 0.056 ± 0.02 | 0.063 ± 0.01 | 0.25 ± 0.03 |
| Duration (ms) | 108.14 ± 13.25 | 124.6 ± 17.1 | 50.4 ± 4 |
This table presents a comparison of uncaging-evoked excitatory postsynaptic potentials (uEPSPs) and spontaneous excitatory postsynaptic potentials (sEPSPs). Data is derived from studies on coronal visual cortex brain slices. scienceopen.com
This compound is effectively used for the photostimulation of individual neurons, a technique essential for mapping synaptic inputs. nih.gov While a single laser spot may produce depolarizations that are too small to reliably trigger an action potential in a pyramidal neuron, this limitation can be overcome using laser beam multiplexing. nih.govresearchgate.net By employing a diffractive optical element (DOE) to split the laser beam into multiple, closely spaced beamlets, a larger area of the neuronal soma can be targeted simultaneously. nih.gov This method releases more glutamate, generating a stronger cellular response sufficient to fire action potentials with high reliability. nih.gov The precision of this technique is notable; two-photon uncaging of this compound targeted to the soma of a pyramidal neuron can induce action potentials with 90% probability, a figure that drops to just 5% when the laser target is moved 5 µm away from the soma. conicet.gov.ar This demonstrates that this compound photostimulation can achieve single-cell resolution. nih.govresearchgate.netconicet.gov.ar
| Stimulation Target | Spatial Specificity | Outcome |
| Individual Dendritic Spine | ~80% response reduction at 1.3 µm lateral distance. nih.gov | Evokes localized excitatory postsynaptic potentials (uEPSPs). nih.gov |
| Pyramidal Neuron Soma | 90% action potential probability at soma; 5% probability at 5 µm distance. conicet.gov.ar | Reliably triggers action potentials with multiplexed laser beams. nih.govconicet.gov.ar |
This table summarizes the spatial precision of this compound photoactivation for different neuronal elements in brain slice preparations.
This compound has proven reliable for photostimulation of neurons in brain slice preparations using both one-photon and two-photon excitation. nih.gov Experiments are commonly conducted by bathing neocortical, hippocampal, or cerebellar brain slices in a solution containing this compound. nih.govscienceopen.comresearchgate.netelifesciences.org The spatial resolution of one-photon uncaging is lower than that of two-photon uncaging, with minimal responses observed at lateral distances of 15 µm and axial distances of 40 µm from the target. nih.gov In contrast, two-photon uncaging provides a much smaller and more defined volume of glutamate release. nih.gov Specialized optical arrangements, such as using a low-aperture objective, can generate an almost cylindrical beam capable of penetrating up to 100 µm into a brain slice, allowing for consistent photostimulation at various depths within the tissue. elifesciences.org This capability for spatially restricted photolysis is fundamental to the precise mapping of neural circuits within the three-dimensional structure of brain tissue. nih.govelifesciences.org
Single-Cell Resolution Photostimulation of Pyramidal Neurons
Functional Circuit Mapping and Synaptic Connectivity Studies
The ability to precisely control the location and timing of neuronal activation with this compound makes it an invaluable asset for mapping functional neural circuits. nih.govhellobio.com By stimulating specific presynaptic neurons and recording the responses in postsynaptic cells, researchers can construct detailed maps of both excitatory and inhibitory synaptic connections. nih.govspringernature.com
This compound uncaging is a powerful method for mapping excitatory synaptic connectivity. springernature.com In acute cerebellar slices, for example, patterned light illumination combined with this compound uncaging allows for the fast and reliable activation of presynaptic granule cells to map their excitatory inputs onto Purkinje cells. researchgate.netelifesciences.orgspringernature.com In these experiments, a laser is systematically scanned across the granule cell layer while whole-cell patch-clamp recordings are taken from a postsynaptic Purkinje cell. elifesciences.org The resulting excitatory postsynaptic currents (EPSCs) are measured at each stimulation site, allowing for the reconstruction of a functional map of synaptic strength across a wide area. elifesciences.org This approach has revealed stereotyped spatial patterns of connectivity, demonstrating that neighboring Purkinje cells can share similar, specific input patterns from distant granule cell microzones. elifesciences.org
Although glutamate is an excitatory neurotransmitter, this compound uncaging can be ingeniously applied to map inhibitory synaptic connections. hellobio.comnih.govjneurosci.org The strategy involves photostimulating known inhibitory interneurons and recording the subsequent inhibitory postsynaptic currents (IPSCs) in their postsynaptic target neurons, such as pyramidal cells. nih.govjneurosci.org This technique has been successfully used to map the connections from parvalbumin-positive (PV+) interneurons onto pyramidal cells in the mouse neocortex. nih.govjneurosci.org By using two-photon uncaging of this compound to activate individual PV+ interneurons with single-cell resolution, researchers have found that the local connectivity from these inhibitory cells to nearby pyramidal cells is dense and largely unspecific. nih.govjneurosci.org This method works because, despite some antagonist effects of caged compounds on GABA receptors, the remaining GABAergic transmission is sufficiently strong to allow for the mapping of these inhibitory circuits. conicet.gov.ar
Mapping Excitatory Synaptic Inputs to Neurons
Probing Neuronal Excitability and Output
This compound, a ruthenium-based caged compound, has emerged as a valuable tool for the precise optical control of neuronal activity. nih.govresearchgate.nethellobio.com Its high quantum efficiency and ability to be activated by both one-photon (visible light) and two-photon (near-infrared light) excitation allow for the controlled release of glutamate with high spatial and temporal resolution. nih.govresearchgate.nettocris.com This enables researchers to probe the excitability of individual neurons and their outputs with remarkable precision. researchgate.netconicet.gov.ar
The photolytic uncaging of this compound is a reliable method for depolarizing neurons to their firing threshold, thereby eliciting action potentials. conicet.gov.ar This technique has been particularly useful for mapping synaptic inputs and understanding the functional connectivity of neural circuits with single-cell precision. nih.govconicet.gov.ar
In studies involving layer 2/3 pyramidal neurons, two-photon uncaging of this compound directly onto the soma has been shown to reliably generate action potentials. nih.govresearchgate.net Researchers have employed techniques like laser beam multiplexing, which splits the laser into multiple subtargets on the cell body, to ensure sufficient glutamate is released to trigger firing. nih.govresearchgate.net For instance, using a protocol with eight subtargets and a ~70 ms (B15284909) uncaging pulse, action potentials were generated with high reliability (90.0 ± 2.6% occurrence) in recorded neurons. nih.gov The number of action potentials evoked can be controlled by modulating the laser power; for example, a single action potential might be evoked with a laser power of 180 mW, while increasing the power to 220 mW could elicit two action potentials. nih.govresearchgate.net
The glutamatergic nature of this induced activity is confirmed by its blockade with glutamate receptor antagonists. The application of APV and CNQX, antagonists for NMDA and AMPA receptors respectively, has been shown to block the uncaging-induced response. nih.govresearchgate.net This method provides a powerful means to optically activate specific neurons and study their influence within a circuit. conicet.gov.ar
Table 1: Experimental Parameters for Eliciting Action Potentials with this compound Uncaging
| Parameter | Description | Finding | Source(s) |
|---|---|---|---|
| Cell Type | Layer 2/3 Pyramidal Neurons | Action potentials reliably generated. | nih.gov, researchgate.net |
| Uncaging Method | Two-photon uncaging with laser beam multiplexing (8 subtargets on soma) | 90% action potential occurrence. | nih.gov, conicet.gov.ar |
| Laser Power | Varied to control output | 180 mW evoked one action potential; 220 mW evoked two. | nih.gov, researchgate.net |
| Pharmacology | Application of glutamate receptor antagonists | Response blocked by APV (40 μM) and CNQX (20 μM). | nih.gov, researchgate.net |
| Spatial Precision | Uncaging location relative to soma | Action potentials were not elicited if targets were moved 2 μm away in the X-axis and 5 μm away in the Z-axis from the soma. | nih.gov, researchgate.net |
In addition to eliciting all-or-none action potentials, this compound uncaging can be finely tuned to produce subthreshold depolarizations. nih.gov These smaller, graded potentials are crucial for understanding synaptic integration and the computations that occur within dendrites. Weaker stimulations or precise targeting of the laser to dendritic locations away from the soma results in these subthreshold events. nih.gov
Research has demonstrated that when the uncaging laser spot is moved away from the neuronal soma, the response transitions from suprathreshold (action potentials) to subthreshold depolarizations. nih.gov For example, moving the uncaging targets just a few micrometers from the soma can prevent action potential firing, instead producing excitatory postsynaptic potential (EPSP)-like events. nih.gov In one study, when uncaging targets were moved 10 μm away from the soma, only subthreshold depolarizations were elicited, and no response was evoked at all beyond 10 μm. nih.govresearchgate.net The amplitude of these depolarizations typically ranges from 1 to 20 mV. nih.gov
The high spatial resolution of two-photon uncaging of this compound allows for the stimulation of individual dendritic spines, generating depolarizations with magnitudes and kinetics that mimic physiological synaptic events. nih.gov This precision enables detailed investigations into how neurons integrate multiple synaptic inputs. The responses are confirmed to be mediated by glutamate receptors, as they are blocked by antagonists like APV and CNQX and exhibit a reversal potential of approximately +10 mV, which is characteristic of glutamate receptor currents. nih.govresearchgate.net
Table 2: Characteristics of Subthreshold Depolarizations via this compound Uncaging
| Parameter | Observation | Details | Source(s) |
|---|---|---|---|
| Stimulation Location | Dendrites or areas away from the soma | Uncaging away from the soma elicits subthreshold events instead of action potentials. | nih.gov, researchgate.net |
| Spatial Sensitivity | High spatial resolution | Subthreshold depolarizations were strongly reduced when targets were placed 10 μm away (X-axis) or 30 μm away (Z-axis) from the soma. | nih.gov, researchgate.net |
| Response Amplitude | Graded depolarizations | Uncaging depolarizations ranged from 1 to 20 mV. | nih.gov |
| Kinetics | Physiologically realistic | Depolarizations in spines yielded magnitudes and kinetics similar to physiological synaptic events. |
| Pharmacological Confirmation | Glutamate receptor-mediated | Responses were blocked by APV and CNQX and reversed at +10 mV. | nih.gov, researchgate.net |
Elicitation of Action Potentials
Studies of Synaptic Plasticity Mechanisms
The precise control over glutamate delivery offered by this compound uncaging makes it an invaluable asset for studying the mechanisms of synaptic plasticity, the cellular basis for learning and memory. ucdavis.edunih.gov Synaptic plasticity involves long-lasting changes in the strength of synaptic connections, often manifesting as long-term potentiation (LTP) or long-term depression (LTD). ucdavis.edunih.gov Two-photon uncaging of this compound allows researchers to stimulate individual dendritic spines to induce and investigate these phenomena with unprecedented spatial control. hellobio.comucdavis.edu
This technique has been instrumental in exploring how the structural and functional properties of single synapses are related. ucdavis.edu For instance, studies have used glutamate uncaging to demonstrate that the enlargement of a dendritic spine is associated with an increase in synaptic strength (LTP), while spine shrinkage is linked to a decrease in strength (LTD). ucdavis.edu this compound can be used to deliver the glutamate stimulus needed to trigger these plastic changes at specific, targeted spines. ucdavis.edufrontiersin.org
Furthermore, this compound has been applied to investigate how different patterns of neural activity drive plasticity. In the cerebellum, photostimulation of single granule cells using this compound helped to study short-term plasticity (STP) at their synapses with molecular layer interneurons. elifesciences.org This allowed researchers to examine how the behavior of glutamate release during high-frequency stimulation determines the coding of information. elifesciences.org The ability to combine this compound photostimulation with electrophysiological recording and calcium imaging provides a powerful toolkit for dissecting the complex signaling cascades, involving molecules like CaMKII and PKA, that underlie synaptic plasticity. ucdavis.edunih.gov
Analysis of Non-Specific Pharmacological Effects
Impact on GABAergic Synaptic Transmission Compared to Other Caged Glutamates
This compound, a novel caged glutamate compound based on ruthenium photochemistry, demonstrates distinct advantages over other commonly used caged glutamates, particularly concerning its non-specific pharmacological effects on GABAergic synaptic transmission. nih.govresearchgate.netrndsystems.com While many caged compounds, including the widely utilized MNI-glutamate, can act as antagonists of GABAergic transmission, this compound exhibits a reduced impact. nih.govconicet.gov.ar
At concentrations effective for two-photon uncaging, MNI-glutamate can significantly block, and in some cases, completely eliminate evoked inhibitory postsynaptic currents (IPSCs). nih.govconicet.gov.ar For instance, at a concentration of 2.5 mM, which is necessary for effective two-photon uncaging, MNI-glutamate has been shown to block approximately 97% of the evoked GABAergic response. nih.govresearchgate.net Even at a lower concentration of 300 μM, MNI-glutamate produces a substantial decrease in evoked IPSCs, around 83%. nih.govresearchgate.net
In contrast, this compound can be used at lower concentrations due to its high quantum efficiency. nih.govrndsystems.comhellobio.comtocris.comabcam.comnih.gov At a concentration of 300 μM, sufficient for reliable two-photon uncaging, this compound reduces the peak amplitude of evoked GABAergic IPSCs by approximately 50%. nih.govresearchgate.net While this represents a significant antagonistic effect, it is considerably less pronounced than that of MNI-glutamate at similar and effective concentrations. nih.govresearchgate.netconicet.gov.ar This partial preservation of GABAergic transmission makes this compound a more suitable tool for studying neural circuits where inhibitory signaling plays a crucial role. nih.govresearchgate.netrndsystems.com The reduced blockade of GABAergic transmission by this compound allows for more physiologically relevant experiments, particularly in the mapping of inhibitory circuits and the stimulation of dendritic spines where inhibition is still partially active. researchgate.nethellobio.com
Table 1: Comparative Antagonistic Effects on Evoked GABAergic IPSCs
| Compound | Concentration | Inhibition of Evoked IPSCs | Reference |
|---|---|---|---|
| This compound | 300 μM | ~50% | nih.govresearchgate.net |
| MNI-Glutamate | 300 μM | ~83% | nih.govresearchgate.net |
| MNI-Glutamate | 2.5 mM | ~97% (complete block) | nih.govresearchgate.net |
Modulation of Spontaneous Postsynaptic Currents
The influence of this compound on spontaneous synaptic activity further underscores its specificity. When applied at a concentration of 300 μM at a holding membrane potential of -65 mV, where most postsynaptic currents (PSCs) are excitatory, this compound has no significant effect on the average amplitude, frequency, or rise time of spontaneous or miniature PSCs. nih.govresearchgate.net This indicates that at this concentration, this compound does not significantly interfere with spontaneous excitatory postsynaptic currents (EPSCs). nih.gov
However, when the holding potential is shifted to +40 mV, a condition under which both excitatory and inhibitory events are recorded, the effects of this compound become more apparent. nih.govresearchgate.net At this potential, 300 μM this compound tends to decrease the amplitude and frequency of both spontaneous and miniature PSCs. nih.govresearchgate.net Notably, the reduction in the frequency of miniature PSCs is statistically significant. nih.govresearchgate.netresearchgate.net This observation suggests that this compound may have an inhibitory effect on inhibitory postsynaptic currents (IPSCs), which is consistent with the findings from evoked responses. nih.govresearchgate.netresearchgate.net There is no change observed in the rise time of these events. nih.govresearchgate.net
Comparison of Photochemical and Biological Properties with Nitrobenzyl and Nitroindolinyl Derivatives (e.g., MNI-Glutamate)
Advantages in Concentration Requirements for Effective Uncaging
A significant advantage of this compound lies in its photochemical properties, which allow for effective uncaging at lower concentrations compared to nitrobenzyl and nitroindolinyl derivatives like MNI-glutamate. nih.govrndsystems.comhellobio.com this compound possesses a high quantum efficiency and a relatively high absorption cross-section in the visible (blue) spectrum. nih.govrndsystems.comhellobio.comabcam.comnih.gov
For two-photon uncaging, a sufficient concentration of this compound to elicit reliable functional responses is 300 μM. nih.govresearchgate.net In contrast, MNI-glutamate typically requires much higher concentrations, often in the millimolar range (e.g., 2.5 mM to 12 mM), for effective two-photon uncaging. nih.govconicet.gov.arresearchgate.netoup.com This substantial difference in required concentration is a key factor in the reduced non-specific effects of this compound, particularly the antagonism of GABAergic transmission. nih.govucdavis.edu
For one-photon excitation, this compound is also highly efficient, with concentrations as low as 30 μM being effective, and responses have been generated with concentrations down to approximately 5 μM. nih.gov This high efficiency for both one- and two-photon uncaging makes this compound a versatile tool for photostimulation experiments. nih.govrndsystems.comhellobio.com
Table 2: Comparison of Photochemical and Biological Properties
| Property | This compound | MNI-Glutamate | Reference |
|---|---|---|---|
| Effective 2-Photon Uncaging Concentration | 300 μM | 2.5 mM - 12 mM | nih.govresearchgate.netresearchgate.netoup.com |
| Effective 1-Photon Uncaging Concentration | ~5-30 μM | Not specified | nih.gov |
| 2-Photon Excitation Wavelength | ~800 nm | ~720-730 nm | nih.govucdavis.edutocris.com |
| GABAergic Antagonism at Effective Concentration | Partial (~50% at 300 μM) | Strong (~97% at 2.5 mM) | nih.govresearchgate.net |
| Quantum Yield | High | 0.065-0.085 | nih.govrndsystems.comhellobio.comtocris.com |
| Phototoxicity | Decreased | Higher due to shorter wavelength | researchgate.net |
| Light Penetration Depth | Increased | Lower | researchgate.net |
Considerations of Phototoxicity and Light Penetration Depth
The photochemical properties of this compound also offer advantages regarding phototoxicity and the depth of light penetration into tissue. researchgate.net this compound is excited by visible wavelengths for one-photon uncaging and has a two-photon absorption maximum around 800 nm. nih.govresearchgate.netucdavis.edu In contrast, nitrobenzyl and nitroindolinyl derivatives like MNI-glutamate are typically excited by UV light for one-photon uncaging and have a two-photon absorption maximum around 720-725 nm. ucdavis.edutocris.com
The use of longer wavelengths for uncaging this compound is advantageous for several reasons. Longer wavelength light is less scattered by biological tissue, allowing for deeper penetration. researchgate.netrsc.orgresearchgate.net This increased penetration depth could make in vivo uncaging experiments more feasible. researchgate.net Furthermore, longer wavelengths are generally associated with decreased phototoxicity, as they are less likely to cause cellular damage. researchgate.netrsc.orgacs.orgu-tokyo.ac.jp The byproducts of nitrobenzyl compound photolysis can also be potentially toxic. acs.orgpsu.edu The reduced phototoxicity and increased penetration depth associated with this compound's excitation spectrum, combined with its lower effective concentration, make it a more favorable choice for many neurobiological applications, especially those involving in vivo studies. researchgate.net
Conclusion
RuBi-Glutamate has established itself as a powerful and versatile tool in the neuroscientist's arsenal (B13267) for optically dissecting neural circuits. Its development, born from the need to overcome the limitations of earlier caged compounds, highlights the productive interplay between chemistry and neurobiology. By offering visible light activation, high quantum efficiency, and reduced off-target effects, this compound has enabled researchers to probe the function of synapses, dendrites, and neural networks with greater precision and physiological relevance. As optical technologies continue to advance, this compound and its successors will undoubtedly continue to illuminate the complex landscape of the brain.
Advanced Applications and Future Directions in Rubi Glutamate Research
Optopharmacological Modulations of Neural Function
Optopharmacology utilizes light to control the activity of molecules, offering a high degree of precision in manipulating and studying brain function at a molecular level. hellobio.com RuBi-Glutamate is a key player in this field, enabling researchers to photoactivate neuronal dendrites and circuits with single-cell and even single-spine accuracy. hellobio.comhellobio.com
The ability to uncage glutamate (B1630785) with visible light is a significant advantage, as it allows for the use of less expensive light sources and reduces light scattering in tissue, thereby improving the resolution of photostimulation. frontiersin.org Furthermore, this compound exhibits less antagonism of GABAergic transmission compared to other caged glutamates, a crucial feature for studying the interplay between excitatory and inhibitory circuits. nih.govfrontiersin.org
Two-photon uncaging of this compound provides exceptional spatial resolution, making it possible to generate excitatory responses in individual dendritic spines with kinetics that mimic natural physiological processes. hellobio.comnih.gov By employing techniques like laser beam multiplexing, researchers can depolarize and fire specific pyramidal neurons with single-cell resolution. nih.govresearchgate.net This precision has been instrumental in mapping synaptic receptors and understanding the functional circuitry within living brain slices. nih.gov For instance, studies have successfully used this compound to map inhibitory connections and investigate the intricate communication patterns between neurons. hellobio.comresearchgate.net
Integration with Optofluidic Platforms for Targeted Delivery
The integration of this compound with optofluidic technology represents a significant leap forward in the ability to deliver and activate compounds in a highly controlled manner, particularly in freely moving animals. pnas.orgnih.gov Optofluidic devices combine microfluidic channels for precise drug delivery with optical components for light-based activation. researchgate.netresearchgate.net
Recent advancements have led to the development of wireless, battery-free, and programmable optofluidic systems. nih.govresearchgate.net These platforms allow for the dynamic control of drug delivery rates and real-time, programmable photolysis of caged compounds like this compound in multiple animals simultaneously. nih.gov This technology overcomes the limitations of tethered systems and opens up new avenues for studying complex social behaviors and neural processing in more naturalistic settings. researchgate.net
For example, researchers have utilized optofluidic devices to deliver this compound to specific brain regions in mice and then used light to uncage the glutamate, thereby controlling motor behaviors. nih.govresearchgate.net This approach has been successfully applied to investigate the neural circuits involved in motor control and reward pathways. pnas.orgresearchgate.net
Exploration in In Vivo Non-Human Animal Models for Behavioral Studies
The application of this compound in in vivo non-human animal models is providing unprecedented insights into the neural underpinnings of behavior. scielo.br The ability to precisely control the release of glutamate in awake, behaving animals allows researchers to establish causal links between the activity of specific neural circuits and observable behaviors. researchgate.netscielo.br
One of the key advantages of using light to trigger neurotransmitter release in behavioral studies is that it is non-disruptive to the animal's behavior. scielo.br This has enabled studies where specific brain areas are stimulated or inhibited during critical periods, such as memory formation or during different sleep stages. scielo.br
In vivo uncaging of this compound has been employed in rodent models to investigate a range of behaviors. For instance, by targeting dopamine (B1211576) neurons in the ventral tegmental area (VTA), a key region in the brain's reward system, researchers have used this compound to mediate Pavlovian conditioning. pnas.org Other studies have focused on the motor cortex to explore the control of movement. researchgate.net These experiments demonstrate the potential of this compound as a tool to dissect the complex neural circuits that govern behavior. pnas.orgresearchgate.net
Potential for Multi-Color Uncaging Strategies
The ability to independently control the release of multiple neurotransmitters is crucial for understanding the complex interplay between different signaling systems in the brain. nih.gov Multi-color uncaging strategies, which utilize different caged compounds that are sensitive to distinct wavelengths of light, offer a powerful approach to achieve this. nih.gov
This compound, with its sensitivity to visible light, is a valuable component of such strategies. nih.gov It can be paired with other caged compounds that are sensitive to different parts of the light spectrum, such as UV-sensitive or other visible-light-sensitive cages. For example, researchers have combined the one-photon uncaging of RuBi-GABA with the two-photon uncaging of a short-wavelength sensitive caged glutamate to independently stimulate GABAergic and glutamatergic signaling. nih.gov
This approach has been used to investigate the highly localized nature of synaptic inhibition, demonstrating that the inhibition of a single dendritic spine does not spread to its neighbors. nih.gov The development of new caged compounds with distinct spectral properties will further expand the possibilities for multi-color uncaging, allowing for the simultaneous and independent control of multiple neuronal populations or signaling pathways.
Development of Novel this compound Variants for Enhanced Performance
Ongoing research is focused on developing novel variants of caged compounds, including this compound, to improve their performance and expand their applications. frontiersin.orgnih.gov The goals of these efforts include increasing quantum yield, enhancing stability, and modifying the absorption spectrum for deeper tissue penetration and reduced phototoxicity. frontiersin.orgresearchhub.com
One area of development involves creating variants with different affinities for glutamate receptors or with altered release kinetics. researchhub.com Another promising direction is the "cloaking" of caged compounds with large molecules like dendrimers. pnas.org This approach has been shown to reduce the off-target pharmacological effects of caged glutamates, such as the blockade of GABA-A receptors, without significantly altering their photochemical properties. pnas.org A cloaked caged glutamate has been developed that is essentially biologically inert before photolysis, making it a cleaner tool for in vivo experiments where maintaining the balance of excitation and inhibition is critical. pnas.org
Q & A
Q. What is the mechanism of action of RuBi-Glutamate in neuronal activation?
this compound is a caged glutamate compound where glutamate is bound to a ruthenium-based "cage" molecule, rendering it biologically inert until exposed to specific wavelengths of light (typically 450 nm). Upon irradiation, photolysis breaks the bond, releasing free glutamate to activate nearby ionotropic or metabotropic receptors. This enables precise spatiotemporal control over neuronal excitation, critical for mapping synaptic connectivity or circuit dynamics .
Q. How should researchers design experiments using this compound for neuronal activation?
- Step 1: Prepare a stock solution (≤20 mM in water, per solubility limits) and calibrate concentration to avoid receptor saturation or desensitization .
- Step 2: Use two-photon microscopy (700–900 nm) for localized uncaging, minimizing phototoxicity and off-target effects. Adjust laser power and duration (e.g., 1–10 ms pulses) to control glutamate release quantity .
- Step 3: Validate uncaging efficiency via electrophysiological recordings (e.g., patch-clamp) to confirm post-synaptic currents .
Q. What are the optimal concentrations and solvent conditions for this compound in vivo?
this compound is water-soluble up to 20 mM. For in vivo applications, dilute to 1–5 mM in artificial cerebrospinal fluid (aCSF) to balance bioavailability and minimize osmotic stress. Pre-test solubility in physiological buffers to avoid precipitation, which can obstruct microinjection systems .
Q. What controls are essential when using this compound to ensure specificity?
- Laser-off control: Verify no spontaneous glutamate release occurs without irradiation.
- Receptor blockade: Apply antagonists (e.g., CNQX for AMPA receptors) to confirm responses are glutamate-mediated.
- Cage-only control: Test the inert RuBi complex (without glutamate) to rule out photolytic byproduct effects .
Q. How can researchers validate successful uncaging in tissue?
Combine this compound with fluorescent calcium indicators (e.g., GCaMP). Measure calcium transients in post-synaptic neurons upon uncaging, correlating with electrophysiological responses. Alternatively, use pH-sensitive dyes to detect localized glutamate release .
Advanced Research Questions
Q. How can researchers resolve variability in neuronal responses during this compound experiments?
- Laser calibration: Systematically vary power (10–100 mW) and duration to establish dose-response curves for consistent activation.
- Tissue heterogeneity: Account for regional differences in receptor density or extracellular matrix composition by normalizing responses to baseline activity in each imaging field .
- Data normalization: Use z-scoring or ΔF/F0 to adjust for variability in baseline fluorescence or recording conditions .
Q. What methodologies enable integration of this compound with optogenetic or calcium imaging techniques?
- Dual-wavelength systems: Pair this compound (450 nm) with red-shifted optogenetic actuators (e.g., Chrimson, 590 nm) for independent neuronal activation and silencing.
- Sequential imaging: Alternate between glutamate uncaging and calcium imaging frames to avoid spectral overlap. Use GFP-labeled neurons (e.g., GABAergic interneurons) for targeted uncaging .
Q. How can spatial resolution be optimized in this compound experiments?
- Point-scanning: Focus the laser beam to a 1–2 µm spot size for single-synapse resolution.
- 3D mapping: Use piezoelectric stages to shift the focal plane incrementally, reconstructing neuronal networks across depths (e.g., 600×800 µm fields) .
Q. What analytical approaches quantify temporal dynamics of glutamate release and receptor activation?
- Kinetic modeling: Fit post-synaptic current decay curves to estimate glutamate diffusion constants (e.g., Monte Carlo simulations).
- High-speed imaging: Use sCMOS cameras (≥100 fps) to capture rapid calcium transients post-uncaging, correlating with receptor subtype kinetics .
Q. How can phototoxicity be mitigated during prolonged this compound experiments?
- Pulsed irradiation: Limit laser exposure to <50 ms per activation site.
- Antioxidant buffers: Add ascorbic acid (0.1–1 mM) to scavenge reactive oxygen species generated during photolysis.
- Two-photon advantage: Use near-infrared light (vs. UV) to reduce tissue damage and improve penetration in thick slices or in vivo preparations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
